The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5-fluoroquinazoline for Advanced Drug Discovery
The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5-fluoroquinazoline for Advanced Drug Discovery
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, the quinazoline scaffold stands as a "privileged structure," a framework that consistently yields ligands for a diverse array of biological targets.[1] Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with protein active sites, making it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, 2,4-Dichloro-5-fluoroquinazoline (CAS No. 87611-00-5) has emerged as a critical and highly versatile building block, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[2][3][4]
This technical guide offers an in-depth exploration of the chemical and physical properties of 2,4-dichloro-5-fluoroquinazoline, its synthesis, and its strategic application in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides not only the fundamental data but also the causal insights behind its reactivity and utility, empowering the design of next-generation therapeutics.
Core Chemical and Physical Properties
2,4-Dichloro-5-fluoroquinazoline is a crystalline solid at room temperature, typically appearing as a white or off-white powder.[5] Its core structure, featuring a pyrimidine ring fused to a benzene ring, is further functionalized with two reactive chlorine atoms at the C2 and C4 positions and a fluorine atom at the C5 position. This specific arrangement of halogens is key to its synthetic utility.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 87611-00-5 | [5][6] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |
| Molecular Weight | 217.03 g/mol | [1] |
| Appearance | White to off-white powder | [5][6] |
| Purity | Typically ≥97-98% (Commercial) | [1][6] |
| Melting Point | Not readily available in cited literature. | - |
| Boiling Point | Not readily available in cited literature. | - |
| Solubility | Inferred to be soluble in common organic solvents such as Toluene, Ethyl Acetate, Dichloromethane, THF, and alcohols. Sparingly soluble in water. | Inferred from synthesis and reaction conditions. |
| Storage | Store in a cool, dry, well-ventilated area away from direct light. Recommended storage at 2-8°C. | [1][6] |
Molecular Structure and Reactivity
The reactivity of 2,4-dichloro-5-fluoroquinazoline is dominated by the two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluorine atom, makes the carbon atoms at positions 2 and 4 highly electrophilic.
Caption: Structure of 2,4-Dichloro-5-fluoroquinazoline.
Regioselective Nucleophilic Aromatic Substitution (SₙAr)
A critical aspect of the chemistry of 2,4-dichloroquinazoline derivatives is the regioselectivity of nucleophilic substitution. Extensive studies have shown that the chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.[1] This differential reactivity is a cornerstone of its synthetic utility, allowing for sequential and controlled functionalization.
Causality of Regioselectivity: The enhanced reactivity at C4 can be attributed to superior stabilization of the Meisenheimer intermediate formed during the nucleophilic attack. Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline have revealed that the carbon atom at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more susceptible to nucleophilic attack.[1] This leads to a lower activation energy for substitution at C4 compared to C2.[1]
This regioselectivity allows for a predictable and powerful synthetic strategy:
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First Substitution (C4): Reaction with a nucleophile under mild conditions (e.g., room temperature or gentle heating) selectively displaces the C4 chlorine.
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Second Substitution (C2): The resulting 2-chloro-4-substituted quinazoline can then undergo a second substitution at the less reactive C2 position, often requiring harsher conditions (e.g., higher temperatures or stronger bases).
Caption: Regioselective substitution workflow.
Synthesis of 2,4-Dichloro-5-fluoroquinazoline
The most common and efficient synthesis of 2,4-dichloro-5-fluoroquinazoline involves the chlorination of 5-fluoroquinazoline-2,4(1H,3H)-dione.[5]
Experimental Protocol: Synthesis
Step 1: Preparation of 5-Fluoroquinazoline-2,4(1H,3H)-dione While the starting dione is commercially available, it can be synthesized from 2-amino-6-fluorobenzoic acid.
Step 2: Chlorination to 2,4-Dichloro-5-fluoroquinazoline This protocol is adapted from established literature procedures.[5]
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Materials:
-
5-Fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphoryl chloride (POCl₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Ice
-
-
Procedure:
-
Suspend 5-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Heat the suspension to approximately 50 °C.
-
Slowly add phosphoryl chloride (POCl₃, ~7.5 eq) dropwise to the mixture.
-
Following the POCl₃ addition, add DBU (~2.0 eq) dropwise.
-
Heat the reaction mixture to 120 °C and stir vigorously overnight.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully quench the reaction mixture by adding it dropwise to the ice water with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography, typically using toluene as the eluent, to afford 2,4-dichloro-5-fluoroquinazoline as a white powder.[5]
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of 2,4-dichloro-5-fluoroquinazoline lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 4-aminoquinazoline core is a well-established pharmacophore that mimics the hinge-binding region of ATP in many kinases.
Case Study: Synthesis of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC). Many approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold. 2,4-Dichloro-5-fluoroquinazoline is an ideal starting material for generating analogs of these drugs.
Synthetic Workflow:
-
C4 Substitution: A regioselective SₙAr reaction is performed with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in a solvent like isopropanol or dioxane, often with a non-nucleophilic base like DIPEA, to install the key anilino moiety at the C4 position.[1]
-
C2 Substitution: The chlorine at C2 can then be displaced by another nucleophile to modulate solubility, metabolic stability, or to target other regions of the ATP-binding pocket.
Caption: Synthesis of EGFR inhibitors.
This strategy has been successfully employed to create a multitude of kinase inhibitors targeting:
-
Aurora Kinases: Implicated in cell cycle control and mitosis.[2]
-
Tropomyosin Receptor Kinases (Trk): Fusions of which are oncogenic drivers in various cancers.[7]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): A target in neurodegenerative diseases.[3]
The fluorine atom at the C5 position can play a crucial role in modulating the physicochemical properties and binding affinity of the final compound through favorable interactions with the target protein.
Spectral Properties (Predicted)
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.
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H-6, H-7, H-8: These protons would appear as a complex multiplet system between δ 7.5 and 8.5 ppm. The coupling patterns will be influenced by both ³J (ortho) and ⁴J (meta) couplings, as well as coupling to the ¹⁹F nucleus at C5.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be more complex, showing 8 distinct signals for the carbon atoms.
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Aromatic Carbons (C-5, C-6, C-7, C-8, C-4a, C-8a): These will appear in the typical aromatic region (δ 110-150 ppm). The carbon directly attached to fluorine (C-5) will show a large ¹J(C-F) coupling constant.
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Heterocyclic Carbons (C-2, C-4): These carbons, being attached to both nitrogen and chlorine, will be significantly deshielded and appear further downfield (δ > 150 ppm).
Mass Spectrometry (Predicted)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be expected to show:
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster would be observed. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1. For C₈H₃³⁵Cl₂FN₂, the monoisotopic mass is 215.9657 Da.
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Fragmentation: Common fragmentation pathways would likely involve the sequential loss of chlorine atoms ([M-Cl]⁺) and potentially the loss of HCl.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show characteristic absorption bands for the aromatic and heterocyclic systems.
-
C=N and C=C Stretching: Strong to medium bands in the 1620-1450 cm⁻¹ region.
-
C-Cl Stretching: Strong bands typically in the 850-550 cm⁻¹ region.
-
C-F Stretching: A strong band typically in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
Safety and Handling
As a chlorinated heterocyclic compound and a reactive intermediate, 2,4-dichloro-5-fluoroquinazoline should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Hazards: May cause skin, eye, and respiratory irritation. The full toxicological properties have not been thoroughly investigated.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is often recommended to store under an inert atmosphere and refrigerated.
Conclusion
2,4-Dichloro-5-fluoroquinazoline is a powerful and strategic intermediate for modern drug discovery. Its value is derived not just from its quinazoline core, but from the predictable and highly useful regioselectivity of its chloro substituents. The ability to selectively functionalize the C4 position under mild conditions, while retaining a reactive handle at C2 for subsequent modification, provides a robust platform for the rapid generation of diverse chemical libraries. For medicinal chemists engaged in the design of kinase inhibitors and other targeted therapies, a thorough understanding of the properties and reactivity of this compound is an invaluable asset in the quest for novel and effective medicines.
References
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.
- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). PubMed.
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu
- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). PubMed.
- Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. (2021). MDPI.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
- Jia, G., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740.
-
Design, synthesis and biological evaluation of 2H-[6][8]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (2021). RSC Publishing.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 2,4-Dichloro-5-fluoroquinazoline: Your Guide to Quality and Price. Retrieved from [Link]
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